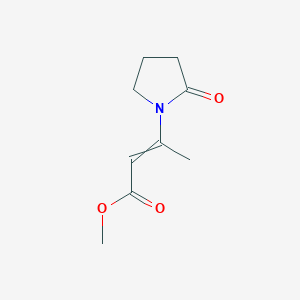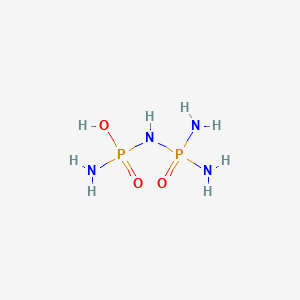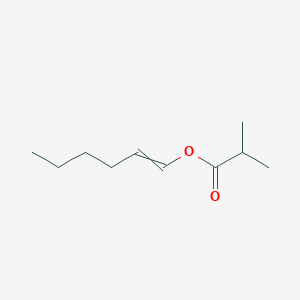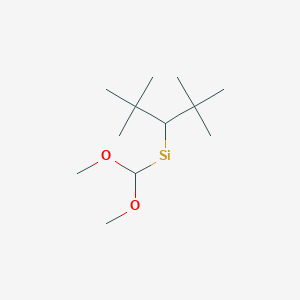
Phosphinic acid, (1-hydroxyoctyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, (1-hydroxyoctyl)-, can be synthesized through several methods. One common approach involves the reaction of octyl alcohol with hypophosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the oxidation of phosphinic acid derivatives using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of phosphinic acid, (1-hydroxyoctyl)-, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (1-hydroxyoctyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphinic acid compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphinic acid, (1-hydroxyoctyl)-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound is used in the formulation of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (1-hydroxyoctyl)-, involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it an effective ligand in coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Phosphinic acid, (1-hydroxyoctyl)-, can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These compounds are more reduced forms and have different chemical properties.
Phosphonates: These are esters of phosphonic acids and have distinct applications in various fields.
Propiedades
Número CAS |
214766-67-3 |
|---|---|
Fórmula molecular |
C8H18O3P+ |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
hydroxy-(1-hydroxyoctyl)-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-2-3-4-5-6-7-8(9)12(10)11/h8-9H,2-7H2,1H3/p+1 |
Clave InChI |
DXTSSUWZAWAZCT-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCC(O)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)


![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
![N-{2-[Bis(trimethylsilyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B15164590.png)


![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)
